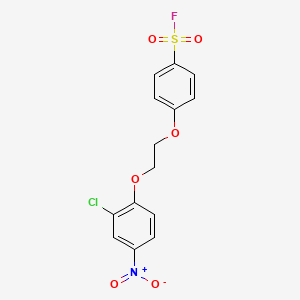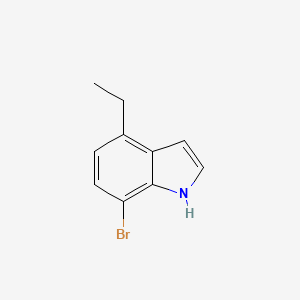
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is a compound that features a piperidine ring, a thietane ring, and an amine group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine typically involves the formation of the piperidine ring followed by the introduction of the thietane ring and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or multicomponent reactions . The thietane ring can be introduced via cycloaddition reactions, and the final amine group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization and amination steps, ensuring high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to more saturated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Due to its piperidine moiety, it may have potential pharmacological activities and can be explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity. The thietane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds have a pyridine ring instead of a piperidine ring and are known for their medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds feature an imidazo[1,2-a]pyridine ring and have diverse biological activities.
Uniqueness
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring, a thietane ring, and an amine group. This structural combination is less common and provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H22N2S |
|---|---|
Molekulargewicht |
214.37 g/mol |
IUPAC-Name |
N-[(1-ethylpiperidin-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-2-13-6-4-3-5-11(13)7-12-10-8-14-9-10/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
ADOXRMUHDRUBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


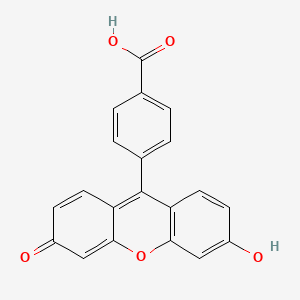
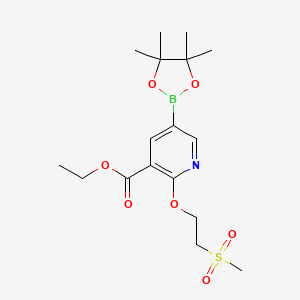
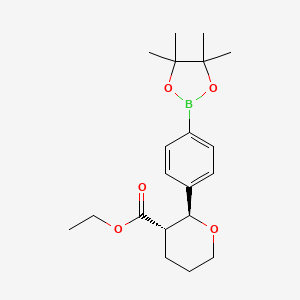

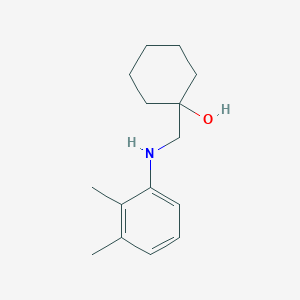
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
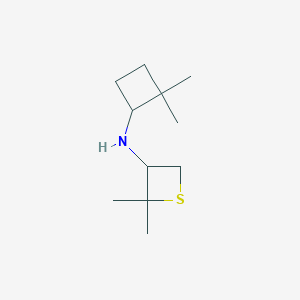

![Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)

